3-Bromo-5-cyclopropylbenzene-1,2-diamine 3-Bromo-5-cyclopropylbenzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20476548
InChI: InChI=1S/C9H11BrN2/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2,11-12H2
SMILES:
Molecular Formula: C9H11BrN2
Molecular Weight: 227.10 g/mol

3-Bromo-5-cyclopropylbenzene-1,2-diamine

CAS No.:

Cat. No.: VC20476548

Molecular Formula: C9H11BrN2

Molecular Weight: 227.10 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-cyclopropylbenzene-1,2-diamine -

Specification

Molecular Formula C9H11BrN2
Molecular Weight 227.10 g/mol
IUPAC Name 3-bromo-5-cyclopropylbenzene-1,2-diamine
Standard InChI InChI=1S/C9H11BrN2/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2,11-12H2
Standard InChI Key CFEIQOVIUIRUHT-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=CC(=C(C(=C2)Br)N)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 3-bromo-5-cyclopropylbenzene-1,2-diamine is C₉H₁₁BrN₂, derived from a benzene ring (C₆H₄) substituted with bromine (Br), a cyclopropyl group (C₃H₅), and two amine groups (-NH₂). Its molecular weight is 239.10 g/mol, calculated from the atomic masses of its constituents .

Structural Elucidation

The compound’s structure consists of:

  • Bromine at position 3, imparting electrophilic reactivity for substitution reactions.

  • Cyclopropyl at position 5, introducing steric strain and enhancing stability against ring-opening reactions.

  • Amine groups at positions 1 and 2, enabling hydrogen bonding and participation in nucleophilic reactions.

The cyclopropyl group’s sp³-hybridized carbons create a non-planar geometry, influencing the compound’s electronic distribution and intermolecular interactions .

Synthesis and Reaction Pathways

Bromination and Amine Functionalization

Bromination of benzenediamine derivatives often employs N-bromosuccinimide (NBS) in dichloromethane. Subsequent protection of amine groups with tert-butyloxycarbonyl (Boc) groups prevents undesired side reactions. For instance, 3-bromo-5-chlorobenzene-1,2-diamine is synthesized via sequential halogenation and deprotection steps .

Key Reaction Example

A multi-step synthesis of a related compound, 3-bromo-N¹-cyclopropyl-1,2-benzenediamine (CAS 1396554-51-0), involves:

  • Lithiation of 1-bromo-3-cyclopropylbenzene with n-butyllithium at -78°C.

  • Quenching with solid CO₂ to form a carboxylic acid intermediate.

  • Amidation with cyclopropylamine under peptide coupling conditions .

This route yields the target compound in 43% yield after purification by flash chromatography .

Physicochemical Properties

Solubility and Partition Coefficients

PropertyValueMethod
Log P (octanol-water)3.4 (predicted)Consensus model
Water solubility0.0276 mg/mLSILICOS-IT
GI absorptionLowADMET prediction

The compound’s low water solubility and moderate lipophilicity suggest limited bioavailability, necessitating formulation enhancements for pharmaceutical applications .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 12.90 (bs, 1H, NH), 7.71 (d, 1H, Ar-H), 7.64 (s, 1H, Ar-H), 2.01 (m, 1H, cyclopropyl), 0.99 (m, 2H, cyclopropyl), 0.70 (m, 2H, cyclopropyl) .

  • IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch) and 1580 cm⁻¹ (C-Br stretch) .

Applications and Research Findings

Pharmaceutical Intermediate

The compound’s amine groups serve as handles for constructing heterocycles. In one study, it was reacted with 4-tert-butylbenzyl chloride to yield a pyrroloimidazole derivative with potential kinase inhibitory activity (MS m/z 360.1 [M+H]⁺) .

Material Science Applications

Brominated benzenediamines are precursors for conductive polymers. Electropolymerization of analogous compounds produces polyaniline derivatives with tunable bandgaps, relevant for organic semiconductors .

ParameterValue
GHS pictogramWarning
Hazard statementsH315-H319-H335 (skin/eye irritation, respiratory irritation)

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .

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